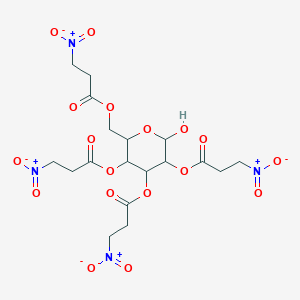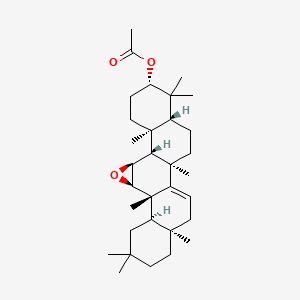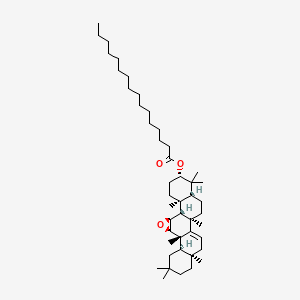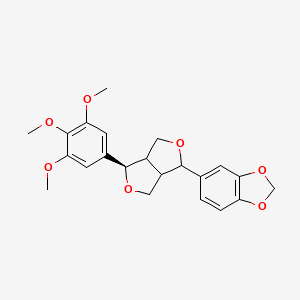
Epiaschantin
Descripción general
Descripción
Synthesis Analysis
Aldous, Dalençon, and Steel (2002) described a short synthesis route for epiasarinin, a closely related compound, through a five-step process involving Darzens condensation and Lewis acid-mediated cyclization, demonstrating the intricacies involved in synthesizing similar complex molecules (Aldous, Dalençon, & Steel, 2002). This method highlights the challenges and strategies in the synthesis of epiaschantin-like compounds.
Molecular Structure Analysis
The structural analysis of molecules similar to epiaschantin often involves studying intermediate compounds formed during synthesis. Tao et al. (2018) conducted an EPR-derived study on a paramagnetic intermediate generated by Biotin Synthase BioB, providing insights into the molecular structure through hyperfine interactions (Tao et al., 2018). Such studies are crucial for understanding the molecular structure of complex organic molecules like epiaschantin.
Chemical Reactions and Properties
Understanding the chemical reactions and properties of epiaschantin involves examining the reactivity of its molecular structure. Liu et al. (2021) explored the formation, structure, and reactivity of N-centered radicals in an electrochemical C(sp3)-H arylation reaction, providing valuable insights into the types of chemical reactions epiaschantin may undergo (Liu et al., 2021).
Physical Properties Analysis
The study of epiaschantin's physical properties can be informed by research on related compounds. The synthesis of 3-epi-jaspine B, as described by Shelke et al. (2014), involves reactions that highlight the compound's physical characteristics, such as stereochemical aspects and yield percentages (Shelke et al., 2014).
Chemical Properties Analysis
The chemical properties of epiaschantin, including reactivity and stability, can be deduced from studies on structurally similar compounds. Chavan, Kalbhor, and Gonnade (2022) reported the synthesis of epi-biotin sulfone, which features unique reactions indicative of the chemical behaviors that epiaschantin might exhibit (Chavan, Kalbhor, & Gonnade, 2022).
Aplicaciones Científicas De Investigación
Erythropoietin as a Performance-Enhancing Drug : EPO is mainly a hormone regulating red blood cell production, with therapeutic use and misuse in sports. It stimulates erythropoiesis, and its detection methods focus on exogenous substances and specific biomarkers. Omics technologies like ironomics or transcriptomics are useful for developing new biomarkers for detecting EPO abuse, which is associated with multiple health risks (Salamin et al., 2017).
EPO in Cancer Treatment : The use of EPO in cancer treatment, specifically to manage anemia in chemotherapy patients, has expanded significantly. However, the benefits can be modest in some scenarios, and it is expensive. There's variation in its usage in practice, and evidence-based guidelines are necessary for its effective use (Rizzo et al., 2001).
EPO in Chronic Kidney Disease : EPO is effective in treating patients with chronic kidney disease-related anemia, especially those with impaired renal production of erythropoietin. It has a high degree of specificity and a favorable efficacy-to-toxicity ratio (Bunn, 2002).
EPO in Athletic Performance : EPO is used to enhance athletic performance by increasing the oxygen-carrying capacity of the blood, though its misuse is opposed due to the associated health risks and ethical concerns (Scott, 1990).
Eltrombopag in Leukemia Treatment : Eltrombopag, a thrombopoietin receptor agonist, has been approved for treating thrombocytopenia in chronic immune thrombocytopenic purpura. It inhibits leukemia cell growth by reducing intracellular iron and inducing differentiation (Roth et al., 2012).
Gene Doping in Sports : Advances in the knowledge of the human genome have led to concerns about gene doping in sports, using substances like antibodies against myostatin or myostatin blockers. Uncontrolled manipulation of genetic material poses health risks (Brzeziańska et al., 2014).
EPO in Intertrochanteric Fracture : Epoetin alfa has been found beneficial in reducing the need for blood transfusions in patients with intertrochanteric fractures (Kateros et al., 2010).
Non-haematopoietic Biological Effects of EPO : EPO's functions extend beyond hematopoiesis, contributing to wound healing, angiogenesis, and the body's response to injury in the brain and heart. Its derivatives are being investigated for therapeutic uses in neurological and cardiovascular diseases (Arcasoy, 2008).
Mecanismo De Acción
Epiaschantin is a natural lignan compound that has been identified for its potential anticancer properties . This article will explore the mechanism of action of Epiaschantin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Epiaschantin primarily targets cancer cells, exhibiting antiproliferative activity . .
Mode of Action
Epiaschantin interacts with cancer cells, inhibiting their proliferation
Biochemical Pathways
Given its antiproliferative activity, it is likely that epiaschantin influences pathways related to cell growth and division .
Result of Action
Epiaschantin’s primary molecular effect is the inhibition of cancer cell proliferation . This results in a decrease in the growth and spread of cancer cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how Epiaschantin interacts with its targets and exerts its effects.
Propiedades
IUPAC Name |
5-[(6R)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14?,15?,20?,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDWGDNAFRAXCN-HMRZPLOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961902 | |
| Record name | 5-[4-(3,4,5-Trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4r)-4-(3,4,5-Trimethoxyphenyl)tetrahydro-1h,3h-furo[3,4-c]furan-1-yl]-1,3-benzodioxole | |
CAS RN |
41689-50-3 | |
| Record name | 5-[4-(3,4,5-Trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





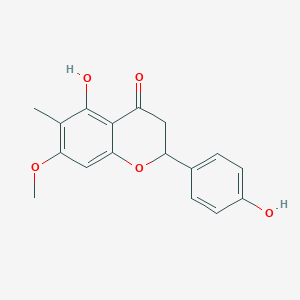
![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)
